molecular formula C11H16N2O B11903119 6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11903119
M. Wt: 192.26 g/mol
InChI Key: PQTUCWFOGYMXGQ-UHFFFAOYSA-N
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Description

6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using starting materials such as isopropyl-substituted amines and ketones.

    Catalysts and Solvents: Employing catalysts like acids or bases and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine oxides.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the isopropyl group or other positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **6-Methyl-5,6,7,8-tetrahyd

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-8(2)13-6-5-10-9(7-13)3-4-11(14)12-10/h3-4,8H,5-7H2,1-2H3,(H,12,14)

InChI Key

PQTUCWFOGYMXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C=CC(=O)N2

Origin of Product

United States

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